Menthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 420 mg/L at 25 °C

In water, 456 mg/L at 25 °C

Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/

0.42 mg/mL at 25 °C

very soluble in alcohol and volatile oils; slightly soluble in water

Practically insoluble to insoluble

Sparingly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic and Anesthetic Effects

- Menthol's ability to produce a cooling sensation and potentially numb the area of application has led to its investigation for pain relief. Studies suggest it may activate specific receptors in the skin, leading to a perceived decrease in temperature and pain signals reaching the brain [].

- Topical formulations containing menthol are used for various conditions like muscle aches, headaches, and itchiness. However, the effectiveness and mechanisms of action for these applications are still under investigation [].

Respiratory Applications

- Menthol's decongestant properties have been explored for its potential benefits in respiratory conditions like coughs and congestion. It may help open airways by relaxing smooth muscle tissue and increasing mucus clearance [].

- Inhaling menthol vapors is a common practice in traditional medicine, but its efficacy and safety require further research, especially for people with underlying respiratory conditions [].

Antimicrobial Activity

- Studies have shown that menthol exhibits antimicrobial activity against various bacteria and fungi []. This property is being investigated for its potential applications in wound healing, food preservation, and oral hygiene products.

Other Research Areas

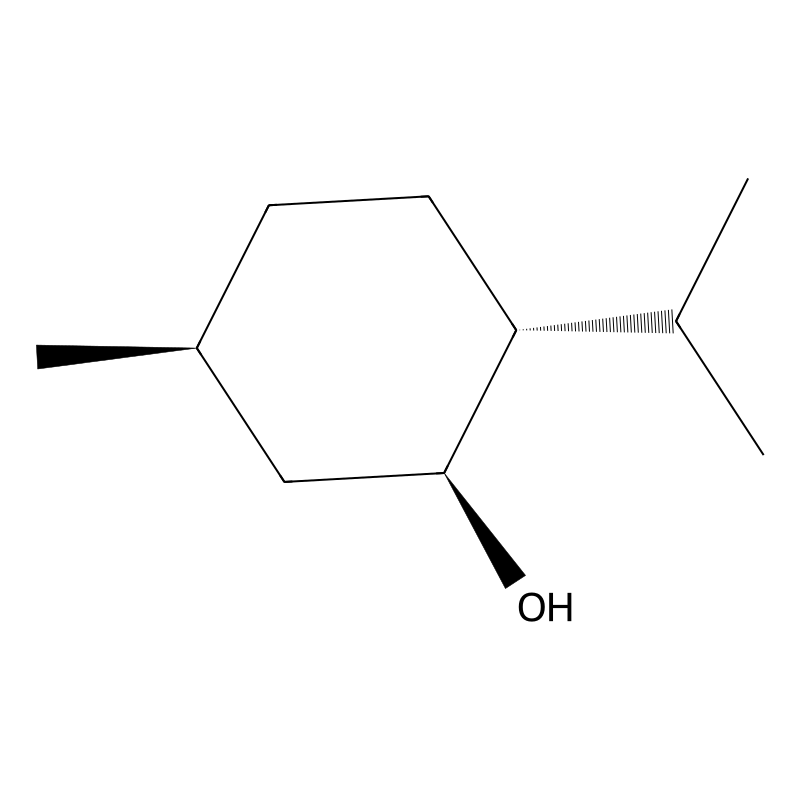

Menthol is a cyclic monoterpene alcohol primarily derived from peppermint and other mint oils. Its chemical formula is , and it exists predominantly as the (−)-menthol enantiomer, which is known for its characteristic cooling sensation when applied to the skin or mucous membranes. The compound has three stereogenic centers, leading to several isomers, including isomenthol, neomenthol, and isoneomenthol. Menthol's structure consists of a cyclohexanol ring with a methyl group and an isopropyl group, contributing to its unique properties and applications in various fields .

The primary mechanism of action for menthol's cooling sensation involves its interaction with transient receptor potential (TRP) channels, specifically TRPM8 []. TRPM8 channels are expressed in sensory neurons and are sensitive to cold temperatures. When menthol binds to TRPM8, it activates the channel, mimicking the sensation of cold even at normal temperatures.

Menthol also possesses other biological activities, including anti-inflammatory, analgesic (pain-relieving), and antimicrobial properties []. These effects are likely due to its interaction with various cellular pathways and receptors, but the exact mechanisms require further investigation.

Menthol exhibits reactivity typical of secondary alcohols. Key reactions include:

- Oxidation: Menthol can be oxidized to menthone using agents like chromic acid or dichromate. This reaction can further lead to the cleavage of the cyclohexane ring under specific conditions .

- Dehydration: In the presence of sulfuric acid, menthol can be dehydrated to form 3-menthene .

- Halogenation: Reaction with phosphorus pentachloride yields menthyl chloride .

These reactions highlight menthol's versatility in organic synthesis and its potential for further chemical transformations.

Menthol activates cold-sensitive receptors in human tissues, specifically the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), which induces a cooling sensation. This property makes menthol useful in topical analgesics and decongestants. Additionally, it exhibits mild analgesic effects through kappa-opioid receptor agonism. Its biological activities extend to sedative and antiseptic effects, making it valuable in various medicinal applications .

Several methods exist for synthesizing menthol, including:

- Takasago Process: This asymmetric synthesis involves forming an allylic amine from myrcene, followed by isomerization using a chiral catalyst to produce enantiomerically pure (−)-citronellal. This compound is then cyclized and reduced to yield (−)-menthol .

- Haarmann–Reimer Process: This method starts with m-cresol alkylated with propene to produce thymol, which is then hydrogenated. Racemic menthol is isolated through fractional distillation and chiral resolution techniques .

- Catalytic Hydrogenation: Menthol can also be synthesized by hydrogenating thymol or other precursors, yielding a racemic mixture from which (−)-menthol is extracted through various purification methods .

These synthetic routes demonstrate the complexity and innovation involved in producing this compound on an industrial scale.

Menthol has diverse applications across various industries:

- Pharmaceuticals: Used in topical analgesics, cough syrups, and ointments due to its cooling effect and ability to relieve pain.

- Food Industry: Acts as a flavoring agent in candies, beverages, and other food products.

- Cosmetics: Incorporated into shaving creams, lotions, and sunburn relief products for its soothing properties.

- Tobacco Products: Commonly used in menthol cigarettes to enhance flavor and provide a cooling sensation during smoking .

These applications underline menthol's significance in enhancing product efficacy and consumer experience.

Menthol interacts with various biological systems:

- It stimulates TRPM8 receptors, leading to a cooling sensation that can mask pain.

- Research indicates potential interactions with opioid receptors, suggesting possible analgesic pathways that could enhance pain management strategies .

Studies also show that menthol may influence drug metabolism pathways, although specific interactions require further investigation.

Menthol shares structural similarities with several related compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isomenthol | Isomer of Menthol | Slightly different cooling properties |

| Neomenthol | Isomer of Menthol | Less common; different sensory effects |

| Thymol | Monoterpenoid | Antiseptic properties; derived from thyme |

| Camphor | Monoterpenoid | Stronger aroma; used in medicinal applications |

| Eucalyptol | Monoterpenoid | Found in eucalyptus oil; distinct fragrance |

Menthol's unique combination of cooling sensation and biological activity sets it apart from these compounds, making it particularly versatile for therapeutic and consumer applications .

The Eight-Step (−)-Menthol Biosynthesis Cascade

The pathway from primary metabolites to (−)-menthol involves eight enzymatic steps across four subcellular compartments (plastids, endoplasmic reticulum, cytoplasm, and mitochondria) .

Geranyl Diphosphate Synthase (GPPS): Monoterpene Backbone Formation

GPPS catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP), the universal C₁₀ precursor of monoterpenes. In Mentha, GPPS is a heterodimeric enzyme comprising a large subunit (LSU) resembling geranylgeranyl diphosphate synthase (GGPPS) and a small subunit (SSU) unique to angiosperms . This heteromeric structure ensures high flux toward GPP production, with plastid-localized GPPS achieving a catalytic efficiency ($$k{cat}/Km$$) of $$4.7 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$ for DMAPP .

Stereochemical Control in Limonene Synthase (LS)-Catalyzed Cyclization

(−)-(4S)-Limonene synthase (LS) cyclizes GPP to (−)-limonene, the first committed step. LS enforces strict stereochemical control via a two-step mechanism:

- Ionization of GPP to form a linalyl diphosphate (LPP) intermediate.

- Anti-clockwise rotation of the C2–C3 bond, enabling 1,6-cyclization to yield the (4S)-enantiomer .

LS exhibits a turnover number ($$k_{cat}$$) of $$0.65 \, \text{s}^{-1}$$ and is rate-limiting in young glandular trichomes .

Cytochrome P450-Mediated C3 Hydroxylation: Limonene-3-Hydroxylase (L3H)

(−)-Limonene undergoes regiospecific hydroxylation at C3 by L3H, a cytochrome P450 monooxygenase (CYP71D13) localized to the endoplasmic reticulum. L3H requires NADPH and molecular oxygen, producing (−)-trans-isopiperitenol with >98% enantiomeric excess . Knockdown of L3H via RNAi increases limonene accumulation to 80% of oil content, confirming its metabolic gatekeeper role .

Subcellular Compartmentalization of Menthol Biosynthesis

The pathway’s spatial organization ensures metabolic channeling while avoiding cytotoxicity:

| Compartment | Enzymes/Processes | Transport Requirements |

|---|---|---|

| Plastids | GPPS, LS | GPP export to ER |

| Endoplasmic Reticulum | L3H, redox enzymes (e.g., isopiperitenone reductase) | NADPH shuttling from cytosol |

| Cytosol | Menthone reductases | ATP-dependent proton gradients |

| Mitochondria | Secondary redox reactions | Substrate-specific carriers |

This compartmentalization necessitates interorganellar transport of intermediates like (−)-isopiperitenone, which is translocated to mitochondria for NADPH-dependent reduction .

Redox Engineering in Menthol Isomer Formation

The conversion of isopiperitenone to menthol involves four redox steps:

- Isopiperitenone reductase (IPR): Reduces isopiperitenone to (+)-cis-isopulegone ($$K_m = 18 \, \mu\text{M}$$) using NADPH .

- Isopulegone isomerase (IPGI): Converts cis-isopulegone to (+)-pulegone. Although IPGI remains uncloned in Mentha, bacterial Δ⁵-3-ketosteroid isomerase (KSI) homologs achieve 85% conversion efficiency .

- Pulegone reductase (PR): Produces (−)-menthone and (+)-isomenthone in a 55:45 ratio .

- Menthone reductase (MR): Final step yielding (−)-menthol (95% selectivity) and (+)-neomenthol .

Evolutionary Origins of Menthol Pathway Enzymes

Key enzymes derive from primary metabolic systems:

Structural Basis of TRPM8 Activation: Cryo-EM Insights into Menthol Binding Pockets

Voltage-Sensing Domain Conformational Changes Induced by Menthol Isomers

High-resolution cryo-EM structures of TRPM8 bound to menthol reveal a three-layered architecture comprising an N-terminal domain, a C-terminal cytosolic ring, and a transmembrane channel layer [1] [3]. The menthol-binding cavity resides within the VSLD, a region formed by transmembrane helices S1–S4. Key residues—Tyr⁷⁴⁵, Arg⁸⁴¹, and Tyr¹⁰⁰⁴—line this pocket and directly coordinate menthol [1] [2].

Menthol binding induces a downward displacement of the S4 helix within the VSLD, triggering a series of conformational changes that propagate to the S6 gate helices. This motion widens the ion permeation pathway from ~4 Å in the closed state to >10 Å in the open state [3]. Although structural data on menthol stereoisomers remain limited, molecular dynamics simulations suggest that (−)-menthol’s tertiary alcohol group forms stronger hydrogen bonds with Arg⁸⁴¹ compared to (+)-neomenthol, potentially explaining its higher potency [1] [5].

Role of PIP₂ in Allosteric Modulation of Menthol Sensitivity

PIP₂ binds to a conserved site in the TRPM8 C-terminal domain, stabilizing the open conformation through long-range electrostatic interactions [3] [6]. Functional studies demonstrate that PIP₂ shifts the menthol dose-response curve leftward, reducing the EC₅₀ from 36 μM to 12 μM (Table 1) [6]. This allosteric enhancement arises from PIP₂-induced ordering of the S4–S5 linker, which couples VSLD movements to gate opening [3].

Table 1: PIP₂ Modulation of Menthol Sensitivity in TRPM8

| Condition | EC₅₀ (μM) | Hill Coefficient |

|---|---|---|

| Without PIP₂ | 36 | 1.3 |

| With 30 μM PIP₂ | 12 | 1.1 |

Data derived from outside-out patch clamp experiments [6].

Thermodynamic Analysis of Menthol Stereoisomer Binding Energetics

Differential Activation Patterns of (−)-Menthol vs. (+)-Neomenthol

(−)-Menthol activates TRPM8 with an EC₅₀ of ~10 μM, while (+)-neomenthol exhibits 10-fold lower potency [1] [5]. Isothermal titration calorimetry reveals that (−)-menthol binding releases −6.2 kcal/mol of enthalpy, compared to −4.8 kcal/mol for (+)-neomenthol, indicating stronger interactions with the VSLD pocket [5]. Mutagenesis studies implicate Tyr⁷⁴⁵ as a stereoselectivity determinant: substitution to phenylalanine abolishes (−)-menthol’s potency but preserves (+)-neomenthol responses [1].

Calcium-Dependent Desensitization Mechanisms in Cold Thermosensation

Calcium influx through open TRPM8 channels induces desensitization by binding to a conserved acidic cleft near the pore helix [4] [5]. Cryo-EM structures show that calcium binding triggers a 15° tilt in the S6 helix, constricting the gate to 2.8 Å and stabilizing a non-conductive state [4]. This process requires calmodulin-independent direct calcium coordination by Glu¹⁰²² and Asp⁷⁷⁸ [5].

Notably, calcium-bound desensitized states exhibit increased affinity for antagonists like AMTB, which occupy a hydrophobic pocket adjacent to the S1–S4 domain [5]. This state-selective inhibition suggests that desensitization and pharmacologic blockade share structural overlap, providing a rationale for designing TRPM8 inhibitors with improved specificity.

Table 2: Key Residues in TRPM8 Calcium-Dependent Desensitization

| Residue | Role | Effect of Mutation |

|---|---|---|

| Glu¹⁰²² | Calcium coordination | Abolishes desensitization |

| Asp⁷⁷⁸ | Stabilizes calcium-binding site | Reduces IC₅₀ for Ca²⁺ |

| Tyr⁷⁴⁵ | Menthol binding/desensitization | Disrupts state transitions |

Data synthesized from electrophysiology and cryo-EM studies [4] [5].

Reconstitution of Plant Pathways in Saccharomyces cerevisiae

The establishment of complete menthol biosynthetic pathways in Saccharomyces cerevisiae represents a significant breakthrough in synthetic biology applications for monoterpene production. Recent research has demonstrated successful de novo synthesis of menthol through comprehensive metabolic engineering strategies, marking the first achievement of this goal in a microbial system [1] [2].

The foundational work involved heterologous expression of eight essential enzymes from the native menthol biosynthetic pathway. These included limonene synthase from Mentha spicata, cytochrome P450 reductase from Stevia rebaudiana, and six enzymes from Mentha x piperita: limonene-3-hydroxylase, isopiperitenol dehydrogenase, isopiperitenone reductase, pulegone reductase, and menthone:menthol reductase [1]. Additionally, the bacterial ketosteroid isomerase from Pseudomonas putida was incorporated to fulfill the role of the previously unidentified isopulegone isomerase [3] [4].

The reconstruction process required careful attention to subcellular localization patterns. Fluorescence microscopy studies revealed that limonene-3-hydroxylase, cytochrome P450 reductase, and menthone:menthol reductase exhibited specific organellar localization characteristics, indicating that menthol biosynthesis involves multiple subcellular compartments [1]. This compartmentalization necessitated sophisticated engineering approaches to ensure proper enzyme trafficking and substrate channeling.

To enhance precursor availability, the mevalonate pathway was systematically strengthened through overexpression of key enzymes. The expression of farnesyl diphosphate synthase was dynamically regulated using the glucose-sensing promoter HXT1, which improved the synthesis of D-limonene, a crucial precursor for menthol biosynthesis [1]. This strategy resulted in D-limonene titers reaching 459.59 mg/L in shake flask fermentation experiments.

The complete pathway reconstruction achieved a menthol titer of 6.28 mg/L, demonstrating successful de novo synthesis for the first time in a microbial system [1]. While this titer remains relatively low compared to natural plant production, it established proof-of-concept for microbial menthol synthesis and provided a foundation for further optimization efforts.

NADPH Regeneration Strategies in Escherichia coli Expression Systems

The biosynthesis of menthol and its intermediates requires substantial amounts of NADPH as a reducing cofactor, making efficient NADPH regeneration a critical bottleneck in microbial production systems [5] [6]. Escherichia coli has emerged as a preferred host organism for implementing various NADPH regeneration strategies due to its well-characterized metabolism and genetic tractability.

Multiple approaches have been developed to enhance NADPH availability in E. coli systems. The pentose phosphate pathway represents the primary endogenous source of NADPH, with glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase serving as key enzymes [5]. Engineering efforts have focused on redirecting metabolic flux toward this pathway through targeted gene overexpression and metabolic network modifications.

Transhydrogenase systems offer another powerful strategy for NADPH regeneration. The membrane-bound transhydrogenase couples the proton motive force to drive the conversion of NADH to NADPH, providing an energy-driven mechanism for cofactor regeneration [7] [8]. This system has demonstrated particular utility in laboratory evolution studies, where E. coli strains deficient in NADPH production consistently evolved enhanced transhydrogenase activity as a compensatory mechanism.

The replacement of native glyceraldehyde-3-phosphate dehydrogenase with NADP-dependent variants from Clostridium acetobutylicum has shown remarkable success in redirecting glycolytic flux toward NADPH production [5]. This strategy directly couples central carbon metabolism to NADPH regeneration, providing a more integrated approach to cofactor supply.

NADH kinase from Saccharomyces cerevisiae offers a direct phosphorylation route from NADH to NADPH, catalyzing the ATP-dependent conversion of NADH to NADPH [5]. This approach has proven particularly effective when combined with other NADPH regeneration strategies, creating synergistic effects that enhance overall cofactor availability.

Recent advances in formate dehydrogenase engineering have created new opportunities for NADPH regeneration. The development of NADP+-dependent formate dehydrogenase variants through rational protein design has enabled the use of formate as an inexpensive substrate for NADPH production [9] [10]. These engineered enzymes demonstrate significantly improved catalytic efficiency compared to their native counterparts, with some variants showing 75-fold increases in activity.

The implementation of cofactor regeneration systems in menthol biosynthesis has yielded substantial improvements in production titers. Studies utilizing engineered formate dehydrogenase for NADPH regeneration achieved (+)-cis-isopulegone production levels of 281.2 mg/L, representing a 36-fold improvement over initial strains [11]. This success demonstrates the critical importance of addressing cofactor limitations in synthetic biology applications.

Chemoenzymatic Synthesis Using Engineered Isopiperitenol Dehydrogenase Variants

The development of improved isopiperitenol dehydrogenase variants represents a crucial advancement in menthol biosynthesis, addressing one of the major bottlenecks in the conversion pathway from limonene to menthol. Native plant isopiperitenol dehydrogenases from Mentha piperita suffer from poor expression levels and low catalytic efficiency when expressed in microbial hosts [12] [13].

Research efforts have focused on identifying and engineering bacterial isopiperitenol dehydrogenases that can effectively replace their plant counterparts. Two novel bacterial enzymes with isopiperitenol dehydrogenase activity were discovered from Pseudomonas aeruginosa and other bacterial sources, demonstrating the potential for cross-kingdom enzyme recruitment [12] [13].

The Pseudomonas aeruginosa isopiperitenol dehydrogenase underwent systematic engineering to improve its catalytic properties. Structure-guided rational design identified key residues affecting substrate binding and catalytic efficiency. The double mutant E95F/Y199V showed remarkable improvement, exhibiting 4.4-fold enhanced specific activity compared to the wild-type bacterial enzyme [12] [13].

Molecular dynamics simulations provided insights into the mechanism underlying these beneficial mutations. The E95F substitution created a more hydrophobic binding pocket that better accommodated the isopiperitenol substrate, while the Y199V mutation improved the flexibility of the active site loops, facilitating substrate binding and product release [12]. These structural insights guided further optimization efforts and provided a framework for rational enzyme design.

The engineered bacterial isopiperitenol dehydrogenase variants demonstrated superior performance in vivo compared to the native plant enzyme. When implemented in a self-sufficient cofactor cascade system, the Pseudomonas aeruginosa variant E95F/Y199V achieved a 3.7-fold enhancement in isopiperitenone titer compared to reactions using the original Mentha piperita enzyme [12]. This improvement translated directly to increased menthol precursor availability and enhanced overall pathway efficiency.

Chemoenzymatic synthesis strategies have been developed to provide access to all intermediates in the menthol biosynthetic pathway. These approaches combine chemical synthetic methods with enzymatic transformations to overcome limitations in purely biological systems [14] [15]. The integration of engineered isopiperitenol dehydrogenase variants into these chemoenzymatic schemes has enabled multi-gram scale production of previously inaccessible menthol pathway intermediates.

The success of bacterial enzyme replacement strategies extends beyond isopiperitenol dehydrogenase to other challenging enzymes in the menthol pathway. The identification of bacterial ketosteroid isomerase from Pseudomonas putida as a functional isopulegone isomerase exemplifies this approach [3] [4]. Engineering efforts on this enzyme yielded variants with 4.3-fold improved activity, effectively completing the enzymatic toolkit required for microbial menthol synthesis.

Overcoming Pathway Bottlenecks Through Metabolic Flux Analysis

Metabolic flux analysis has emerged as an essential tool for identifying and addressing bottlenecks in menthol biosynthetic pathways. These quantitative approaches provide systems-level insights into metabolic network behavior and guide targeted engineering strategies [16] [17].

Steady-state carbon-13 metabolic flux analysis has revealed unexpected complexities in monoterpene biosynthesis within peppermint glandular trichomes. Studies demonstrated that both the methylerythritol phosphate and mevalonate pathways contribute to monoterpene biosynthesis, contrary to previous assumptions that monoterpene production relied exclusively on the plastidial methylerythritol phosphate pathway [17]. This finding has important implications for engineering strategies in microbial systems.

The quantification of metabolic fluxes through isotopic labeling experiments has identified specific enzymatic steps that limit overall pathway flux. In peppermint glandular trichomes, the oxidative branch of the pentose phosphate pathway plays a prominent role in providing precursors for the methylerythritol phosphate pathway, while glycolysis primarily feeds the mevalonate pathway [17]. These insights inform the design of balanced metabolic networks in engineered microbial systems.

Flux analysis studies have revealed the importance of cofactor balance in monoterpene biosynthesis. The high NADPH demand of menthol biosynthesis creates metabolic burden that must be addressed through systematic cofactor engineering [6] [18]. Dynamic flux measurements have quantified the extent of this burden and guided the development of appropriate regeneration strategies.

The application of metabolic flux analysis to engineered Escherichia coli systems has identified unexpected metabolic adaptations. Laboratory evolution studies revealed that transhydrogenase upregulation represents a conserved mechanism for addressing NADPH limitations [8]. This finding emerged from flux analysis of evolved strains and has influenced the design of improved production systems.

Computational flux balance analysis has been employed to predict optimal metabolic network configurations for menthol production. These models incorporate thermodynamic constraints and enzyme kinetics to identify theoretical maximum yields and guide experimental design [19] [20]. The integration of flux analysis with enzyme engineering efforts has accelerated the development of improved biosynthetic pathways.

Recent advances in dynamic flux analysis have enabled real-time monitoring of metabolic network responses to genetic modifications. These techniques have revealed the temporal dynamics of flux redistribution following enzyme overexpression or pathway introduction [20]. Such insights are crucial for understanding the kinetics of metabolic adaptation and optimizing production protocols.

Physical Description

Liquid

Other Solid; Liquid; Pellets or Large Crystals

White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]

colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour

Solid/cool minty aroma

Color/Form

Crystals or granules /dl-Menthol/

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

214.6 °C

BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/

214.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Cooling taste /dl-Menthol/

Vapor Density

Density

0.9131 at 18 °C

0.901 (20°); 0.891 (30°)

LogP

log Kow = 3.2

Odor

Cooling odor /89-78-1/

Decomposition

Melting Point

-8 °C

MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (43.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

EXPL THER Menthol has been tested in humans mainly for its pharmaceutical properties, such as enhancement of lung and airway volume.

Menthol, a natural product of the peppermint plant Mentha x piperita (Lamiaceae), is a monoterpene which is widely used as a natural product in cosmetics, a flavoring agent, and as an intermediate in the production of other compounds. Various extracts from peppermint contain menthol as a major active constituent and have been used for centuries as traditional medicines for a number of ailments including infections, insomnia, and irritable bowel syndrome as well as an insect repellent. /Traditional medicine//

MEDICATION (VET): Its vapors have been used clinically in resp syndromes of horses, swine, & poultry. ... Parenterally, it is used in stimulant expectorant mixture...

For more Therapeutic Uses (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/

In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Transient receptor potential channels

TRPM8 [HSA:79054] [KO:K04983]

Vapor Pressure

0.06 [mmHg]

VP: 0.0637 mm Hg at 25 °C /l-Menthol/

Pictograms

Irritant

Other CAS

89-78-1

2216-52-6

3623-51-6

3623-52-7

15356-70-4

491-01-0

Absorption Distribution and Excretion

Not all glucuronides are excreted by tubular secretion... conjugates of higher mol wt such as glucuronides of androsterone...are eliminated by glomerular filtration alone, whereas those of menthol...of lower mol wt...by tubules in addition to glomerular filtration... /DL-Menthol/

Many substances with diverse structures are known to be excreted into bile; these incl glucuronides of menthol... /DL-Menthol/

Absorption can occur from topical use. /DL-Menthol/

For more Absorption, Distribution and Excretion (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Researchers have recently suggested that nicotine and carcinogen exposure as measured by biomarkers such as cotinine and (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) does not vary with cigarettes smoked per day (CPD) among Black smokers. Researchers have also suggested that nicotine exposure does not differ between menthol and nonmenthol smokers. In this study, we examine NNAL exposure for U.S. smokers by race, CPD, and menthol cigarette use. We analyzed urinary NNAL concentrations for more than 1500 everyday smokers participating in the National Health and Nutrition Examination Survey from 2007-2010. For purposes of comparison, we also analyzed serum cotinine concentrations for these smokers. We used linear regression analysis to estimate mean biomarker concentrations by CPD and race/ethnicity group and to examine the association between biomarker concentrations and menthol cigarette use by race/ethnicity group, controlling for other demographic and smoking characteristics. Biomarker concentrations increased with CPD for White, Black, and Hispanic smokers although NNAL concentrations leveled off for Black smokers at lower CPD levels compared with other smokers. Mean NNAL concentrations were lower among menthol smokers compared with nonmenthol smokers among smokers overall (beta = -0.165, p = .032) and White smokers (beta = -0.207, p = .048). We find evidence in national health survey data that nicotine and carcinogen exposure generally increases with CPD across race/ethnicity groups although the pattern of NNAL exposure differs by race/ethnicity group at high CPD levels. We also find evidence of differences in NNAL exposure for menthol smokers compared with nonmenthol smokers among smokers overall and White smokers /L-Menthol/

Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 hr, and was not rapid with (-)-menthone (doubling time 12 hr). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation. /L-Menthol/

L-Menthol was rapidly but incompletely glucuronidated. The output of l-menthol glucuronide was incr in all but 1 subject pretreated with cimetidine (1 g/day for 1 wk), an inhibitor of oxidative drug metabolism, & in all subjects pretreated with a drug-metabolizing enzyme inducer, phenobarbitone (60 mg nightly for 10 days). /L-Menthol/

For more Metabolism/Metabolites (Complete) data for MENTHOL (16 total), please visit the HSDB record page.

Neomenthol has known human metabolites that include (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid.

Associated Chemicals

DL-Menthol; 15356-70-4

D-Menthol; 15356-60-2

L-Menthol; 2216-51-5

Wikipedia

Ciglitazone

Drug Warnings

Glucose-6-phosphate-dehydrogenase-deficiency in newborn babies may result in development of severe jaundice after menthol administration due to the inability of the neonates to conjugate menthol.

Sensitivity reactions associated with the use of mentholated products (including cigarettes) have been reported. Use of mentholated nasal drops in infants has evidently caused isolated cases of spasm of the larynx, and a few cases of nervous or digestive system disturbance have been associated with excessive inhalation or oral exposure to menthol.

Menthol ... may cause allergic reactions (e.g. contact dermatitis, flushing, and headache) in certain individuals. Applying a menthol-containing ointment to the nostrils of infants for the treatment of cold symptoms may cause instant collapse.

Vet: overdosing can cause convulsions &, eventually, death.

Biological Half Life

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Denaturant; Refreshing; Soothing; Masking

Methods of Manufacturing

(-)-Menthol can also be prepared from (-)-piperitone, the main component of Eucalyptus dives Typus oils. Hydrogenation in the presence of Raney nickel yields a mixture of menthols, from which (-)-menthol can be separated by crystallization and saponification of its chloroacetate. /L-Menthol/

(-)-Menthol from (+)-Citronellal. This process uses the readily occurring cyclization of citronellal to isopulegol. (+)-Citronellal can be isolated with an optical purity of about 80% from citronella oil. Alternatively, it can be synthesized with a purity of 98% from dialkylgeranylamine (obtained from myrcene and a dialkylamine) by enantioselective isomerization to (+)-citronellaldialkylenamine followed by hydrolytic cleavage to (+)-citronellal. Isomerization is effected in the presence of a chiral rhodium-phosphine complex as a catalyst. (+)-Citronellal is cyclized in the presence of acidic catalysts (e.g., silica gel) to give a mixture of optically active isopulegol isomers containing about 20% of the corresponding racemates. (-)-Isopulegol can be isolated from this mixture and hydrogenated to (-)-menthol. The remaining isopulegol stereoisomers can be partly reconverted into (+)-citronellal by pyrolytic cleavage and reused in the cyclization procedure. /L-Menthol/

(-)-Menthol from Dementholized Cornmint Oil. Dementholized cornmint oil, from which (-)-menthol has been removed by crystallization and which still contains 40 - 50% free menthol, can be reused for producing (-)-menthol. The fairly large quantity of (-)-menthone in the oil (30 - 50%) is hydrogenated to form a mixture of mainly (-)-menthol and (+)-neomenthol; the (-)-menthyl esters present (chiefly (-)-menthyl acetate) are saponified. Additional (-)-menthol is then separated from other components by crystallization, distillation, or via the boric acid esters. /L-Menthol/

For more Methods of Manufacturing (Complete) data for MENTHOL (11 total), please visit the HSDB record page.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-: ACTIVE

Among numerous methods of synthesis of an optically inactive menthol, the most popular involves the catalytic hydrogenation of thymol (obtained from natural sources or synthesized from m-cresol or cresylic acid). The difficulty in the synthesis of (-)-menthol arises from the fact that menthol contains three asymmetric carbon atoms, and there are thus eight stereoisomers, designated as (-)- and (+)-menthol, (-)- and (+)-isomenthol, (-)- and (+)-neomenthol, and (-)- and (+)-neoisomenthol. To obtain a product meeting USP requirements, it is necessary to separate (-)-menthol from its stereoisomers, for which purpose fractional crystallization, distillation under reduced pressure, or esterification may be used.

Incompatibilities: butylchloral hydrate, camphor, phenol, chloral hydrate, exalgine, betanaphthol, resorcinol or thymol in triturations; potassium permanganate, chromium trioxide, pyrogallol. /L-Menthol/

Concentration in final product (%): soap: usual 0.02, max 0.2; detergent: usual 0.002, max 0.02; creams, lotions: usual 0.01, max 0.05; perfume: usual 0.04, max 0.3. /L-Menthol/

Concentration in final product (%): soap: usual 0.03, max 0.2; detergent: usual 0.003, max 0.02; creams, lotions: usual 0.01, max 0.05, perfume: usual 0.04, max 0.3. /Menthol Racemic/

For more General Manufacturing Information (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC 929.14. Menthol in Drugs. Saponification method.

A simultaneous gas-liq chromatographic determination for methyl salicylate & menthol in topical analgesic formulations is reported.

High-performance liq chromatography (hplc) with 3% ethyl acetate/isooctance effectively separated menthol isomers without the need for unstable gas chromatographic phases or expensive reverse-phase HPLC systems.

Quantitative analysis of peppermint oil, for evaluation of the effects of photoperiod, temp, & time of harvest on levels of menthol was possible by gas chromatography on a capillary coated with sp-1000. Recoveries were 97-98% for menthol, relative std deviations were 1.70-3.34%.

Clinical Laboratory Methods

Storage Conditions

Interactions

The permeability of most drugs through the eyes is very limited, so finding safe and effective penetration enhancers is of high importance in current ophthalmology research. In this paper, we use a new approach that integrates Chinese and Western medicine to improve the corneal permeability of baicalin, a water- and fat-insoluble target drug, in vitro. Rabbits were divided into three groups. The first group was dosed with borneol (0.05%, 0.1%). menthol (0.1%, 0.2%), or Labrasol (1%, 2%) individually, the second was dosed with a combination of Labrasol with either borneol or menthol, and the third group received a control treatment. Compared with the control treatment, borneol, menthol, or Labrasol alone clearly improved the permeability of baicalin in vitro. Furthermore, the penetrating effects were significantly increased by combining the application of Labrasol withmenthol or borneol. Among the various combined penetration enhancers, 0.1% borneol with 2% Labrasol achieved the best apparent permeability, approximately 16.35 times that of the control. Additionally, the calculation of corneal hydration level and the Draize test demonstrated the safety of these penetration enhancers to the rabbit corneas in vivo. This study confirms that the combined use of borneol or menthol, compounds both derived from Chinese herbs, with Labrasol can improve the corneal permeability of water- and fat-insoluble drugs. /DL-Menthol/

Inflammation and oxidative stress have been implicated in various pathological processes including skin tumorigenesis. Skin cancer is the most common form of cancer responsible for considerable morbidity and mortality, the treatment progress of which remains slow though. Therefore, chemoprevention and other strategies are being considered. Menthol has shown high anticancer activity against various human cancers, but its effect on skin cancer has never been evaluated. We herein investigated the chemopreventive potential of menthol against 9,10-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, oxidative stress and skin carcinogenesis in female ICR mice. Pretreatment with menthol at various doses significantly suppressed tumor formation and growth, and markedly reduced tumor incidence and volume. Moreover, menthol inhibited TPA-induced skin hyperplasia and inflammation, and significantly suppressed the expression of cyclooxygenase-2 (COX-2). Furthermore, pretreatment with menthol inhibited the formation of reactive oxygen species and affected the activities of a battery of antioxidant enzymes in the skin. The expressions of NF-kappaB, Erk and p38 were down-regulated by menthol administration. Thus, inflammation and oxidative stress collectively played a crucial role in the chemopreventive efficacy of menthol on the murine skin tumorigenesis./DL-Menthol/

The aim of this research was to investigate the anti-apoptotic, antioxidant and anti-inflammatory properties of menthol against ethanol-induced gastric ulcers in rats. Wistar rats were orally treated with vehicle, carbenoxolone (100 mg/kg) or menthol (50 mg/kg) and then treated with ethanol to induce gastric ulcers. After euthanasia, stomach samples were prepared for histological slides and biochemical analyses. Immunohistochemical analyses of the cytoprotective and anti-apoptotic heat-shock protein-70 (HSP-70) and the apoptotic Bax protein were performed. The neutrophils were manually counted. The activity of the myeloperoxidase (MPO) was measured. To determine the level of antioxidant functions, the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), glutathione reductase (GR) and superoxide dismutase (SOD) were measured using ELISA. The levels of the pro-inflammatory cytokines tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) were assessed using ELISA kits. The menthol treated group presented 92% gastroprotection compared to the vehicle-treated group. An increased immunolabeled area was observed for HSP-70, and a decreased immunolabeled area was observed for the Bax protein in the menthol treated group. Menthol treatment induced a decrease in the activity of MPO and SOD, and the protein levels of GSH, GSH-Px and GR were increased. There was also a decrease in the levels of TNF-a and IL-6 and an increase in the level of IL-10. In conclusion, oral treatment with menthol displayed a gastroprotective activity through anti-apoptotic, antioxidant and anti-inflammatory mechanisms./DL-Menthol/

For more Interactions (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[Animal Experimental Study of the Role of Menthol and Cineole, Two Tobacco Additives, on Nicotine Dependence]

Tao He, Kuo-Yan Ma, Xiao-Li Lü, Xiang-Dong Du, An-Ran Hu, Xia Yao, Wei DengPMID: 34323045 DOI: 10.12182/20210760202

Abstract

To establish a nicotine intravenous self-administration rat model, and to examine, with this model, the effects of two flavoring additives, menthol and cineole, on nicotine dependence.Thirty male Sprague-Dawley (SD) rats were included in the study. After jugular venous catheterization was performed, fixed concentration of nicotine was administered in order to train the rats and establish the rat model of intravenous self-administration groups, receiving intraperitoneal injection of menthol, cineole, and dimethyl sulfoxide (DMSO), the vehicle that was used for the control group. The rats were tested with different fixed-ratio (FR) schedules, including FR1 schedule, in which the rat received one nicotine infusion for every active nose poke, FR2 schedule, in which the rat received one nicotine infusion for every two active nose pokes, and FR5 schedule, in which the rat received one nicotine infusion for every five active nose pokes. The number of active and inactive poke responses and the number of nicotine infusion were documented accordingly.

After 10 days of training in nicotine self-administration, the 30 rats demonstrated significant increase in the number of active poke responses and the number of nicotine infusion, which were maintained at a stable and relatively high level. The number of active poke responses was significantly higher that of inactive poke responses (

< 0.001). The rat model of intravenous nicotine self-administration was successfully established. In the testing phase, under the FR2 schedule, the menthol group showed a reduced number of active poke responses (

=0.020). Under the FR5 schedule, the groups showed obvious interaction between time and the number of active poke responses (

<0.011), with the menthol group showing reduced number of active poke responses on day three (

=0.011) and the cineole group showing rising number of active poke responses on day three (

=0.003). The DMSO control group did not show any significant change.

Menthol and cineole are shown to have an effect on nicotine dependence. When there is relative difficulty involved in obtaining nicotine, menthol suppresses nicotine dependence, whereas cineole enhances nicotine dependence.

Cutaneous microbial biofilm formation as an underlying cause of red scrotum syndrome

Theodore W PerryPMID: 34412706 DOI: 10.1186/s40001-021-00569-9

Abstract

Red scrotum syndrome is typically described as well-demarcated erythema of the anterior scrotum accompanied by persistent itching and burning. It is chronic and difficult to treat and contributes to significant psychological distress and reduction in quality of life. The medical literature surrounding the condition is sparse, with the prevalence likely under-recognized and the pathophysiology remaining poorly understood. Formation of a cutaneous microbial biofilm has not been proposed as an underlying etiology. Microbial biofilms can form whenever microorganisms are suspended in fluid on a surface for a prolonged time and are becoming increasingly recognized as important contributors to medical disease (e.g., chronic wounds).A 26-year-old man abruptly developed well-demarcated erythema of the bilateral scrotum after vaginal secretions were left covering the scrotum overnight. For 14 months, the patient experienced daily scrotal itching and burning while seeking care from multiple physicians and attempting numerous failed therapies. He eventually obtained complete symptomatic relief with the twice daily application of 0.8% menthol powder. Findings in support of a cutaneous microbial biofilm as the underlying etiology include: (1) the condition began following a typical scenario that would facilitate biofilm formation; (2) the demarcation of erythema precisely follows the scrotal hairline, suggesting that hair follicles acted as scaffolding during biofilm formation; (3) despite resolution of symptoms, the scrotal erythema has persisted, unchanged in boundary 15 years after the condition began; and (4) the erythematous skin demonstrates prolonged retention of gentian violet dye in comparison with adjacent unaffected skin, suggesting the presence of dye-avid material on the skin surface.

The probability that microorganisms, under proper conditions, can form biofilm on intact skin is poorly recognized. This case presents a compelling argument for a cutaneous microbial biofilm as the underlying cause of red scrotum syndrome in one patient, and a review of similarities with other reported cases suggests the same etiology is likely responsible for a significant portion of the total disease burden. This etiology may also be a significant contributor to the disease burden of vulvodynia, a condition with many similarities to red scrotum syndrome.

[Menthol promotes cytokine secretion in human bronchial epithelial BEAS-2B cells by activating transient receptor potential melastatin 8 (TRPM8)]

Yixin Hu, Minchao LiPMID: 34140067 DOI:

Abstract

Objective To explore the role of transient receptor potential melastatin 8 (TRPM8) in the expression of airway epithelial-derived cytokines interleukin 25 (IL-25), IL-33 and thymic stromal lymphopoietin (TSLP) in human bronchial epithelial BEAS-2B cells induced by menthol and its related signal transduction mechanism. Methods BEAS-2B cells were treated with 2 mmol/L menthol for 1, 2, 3 and 4 hours. The groups with the higher expression of IL-25, IL-33, TSLP or Cawere chosen to carry out the following experiments. The cells were transfected with siRNA of TRPM8 (si-TRPM8) or negative control siRNA (si-NC) and pretreated with intracellular calcium chelator BAPTA-AM, nuclear factor κB (NF-κB) inhibitor pyrrolidine dithiocarbamate (PDTC), and then intervened with menthol. Cell survival rate was measured by CCK-8 assay. The mRNA levels of IL-25, IL-33 and TSLP were detected by real-time quantitative PCR. The protein levels of IL-25, IL-33 and TSLP were detected by ELISA. The intracellular Ca

fluorescence intensity was detected by flow cytometry with Fluo-4 AM loading. Western blotting was used to detect the interference efficiency of si-TRPM8 on BEAS-2B cells and its effect on the protein expression of NF-κB p65. Results Compared with the blank control group, the mRNA and protein expression of IL-25, IL-33 and TSLP, the level of Ca

, and the protein expression of NF-κB p65 were significantly up-regulated in the menthol group. After knock-down of TRPM8, the menthol-induced increases of Ca

, IL-25, IL-33, TSLP and NF-κB p65 expression were inhibited. Both BAPTA-AM and PDTC could inhibit the high expression of IL-25, IL-33 and TSLP induced by menthol. Conclusion Menthol can induce the secretion of IL-25, IL-33 and TSLP in human BEAS-2B cells by activating TRPM8 which leads to increased Ca

concentration and activation of the NF-κB pathway.

Acute effects of inhaled menthol on cognitive effects of intravenous nicotine among young adult cigarette smokers

Nancy C Jao, Ralitza Gueorguieva, Brian Hitsman, Mehmet SofuogluPMID: 34174551 DOI: 10.1016/j.addbeh.2021.107022

Abstract

Basic science studies indicate that menthol can enhance the cognitive effects of nicotine to increase nicotine dependence; however, the effect of menthol and nicotine on cognitive functioning among humans has been understudied. This double-blind, placebo-controlled study examined the dose-dependent effects of inhaled menthol flavoring and intravenous nicotine on cognitive task performance. Twenty menthol (MS) and 18 non-menthol (NMS) cigarette preferring, young-adult smokers (21% female; 7.9% Hispanic, 44.7% Non-Hispanic/White, 47.4% Non-Hispanic/Black) completed three sessions with randomized order of menthol flavoring (between-sessions: 0.0%/tobacco control, 0.5%/low, 3.2%/high) and intravenous nicotine (within-session: 0.0 mg/saline control, 0.25 mg/low, 0.5 mg/high). After each administration, participants completed three cognitive tasks: Continuous Performance Task (CPT), Mathematical Processing Task (MPT), and Stroop Task. Mixed effects models were used to examine interactive effects of cigarette type preference and menthol and nicotine doses. MS vs. NMS had decreased accuracy on CPT and MPT and efficiency during Stroop. No significant effects of cigarette type preference by menthol or nicotine were found for any task. Significant effects of nicotine by menthol were found during Stroop, where participants had greater accuracy for high nicotine compared to saline during the low menthol session. Significant effects of menthol by timepoint were seen during Stroop, where participants improved across timepoints during the low menthol session. Findings did not support significant effects of inhaled menthol, alone or with nicotine, on cognitive performance. Further research clarifying the impact of varying menthol and nicotine levels in nicotine products may help to elucidate menthol's role in smoking sustainment.Antiadhesive Properties of Imidazolium Ionic Liquids Based on (-)-Menthol Against

Jakub Suchodolski, Joanna Feder-Kubis, Anna KrasowskaPMID: 34299160 DOI: 10.3390/ijms22147543

Abstract

Infections withspp. are commonly found in long-time denture wearers, and when under immunosuppression can lead to stomatitis. Imidazolium ionic liquids with an alkyl or alkyloxymethyl chain and a natural (1

,2

,5

)-(-)-menthol substituent possess high antifungal and antiadhesive properties towards

,

,

and

. We tested three compounds and found they disturbed fungal plasma membranes, with no significant hemolytic properties. In the smallest hemolytic concentrations, all compounds inhibited

biofilm formation on acrylic, and partially on porcelain and alloy dentures. Biofilm eradication may result from hyphae inhibition (for alkyl derivatives) or cell wall lysis and reduction of adhesins level (for alkyloxymethyl derivative). Thus, we propose the compounds presented herein as potential anti-fungal denture cleaners or denture fixatives, especially due to their low toxicity towards mammalian erythrocytes after short-term exposure.

Smoking cessation strategies used by former menthol cigarette smokers after a menthol ban

Eric K Soule, Jolene Dubray, Joanna E Cohen, Robert Schwartz, Michael ChaitonPMID: 34311185 DOI: 10.1016/j.addbeh.2021.107046

Abstract

Menthol cigarettes were banned in Ontario, Canada on January 1st, 2017. We used concept mapping, a mixed-method approach, to describe how menthol cigarette smokers quit smoking after the Ontario menthol ban.Pre-ban daily and non-daily menthol cigarette smokers who reported smoking abstinence 24 months after the ban (n = 62; 53.2% women; mean age = 43.6, SD = 12.5) generated statements describing reasons and strategies for smoking cessation/reduction after the menthol ban. Participants sorted a final list of 57 statements into groups of similar content and rated statements on how true each statement was for them and multidimensional scaling analysis identified thematic clusters.

Six clusters were identified: Mental and Environment Changes, Direct Ban Impacts, Health Reasons, Cues to Action, Family and Friends, and Cessation Strategies. The highest rated statements (i.e., most true) suggested many participants were motivated to quit smoking before or after the ban and 30.7% of participants believed the menthol ban helped with smoking cessation. Some of the lowest rated statements included using nicotine replacement therapy products, medication (i.e., Champix), or other tobacco products suggesting these strategies were less common. Statement ratings suggested many smokers quit without using replacement products or medication, but modifying cognitions and avoiding smoking cues were common.

The menthol ban aided some menthol smokers to quit, while others reported the ban did not play a role in smoking cessation. These data suggest the menthol ban had direct and indirect effects on smoking reduction behavior. Campaigns supporting similar bans that target both types of effects will likely be most effective for smoking reduction.

Cigarette smoking frequency, quantity, dependence, and quit intentions during adolescence: Comparison of menthol and non-menthol smokers (National Youth Tobacco Survey 2017-2020)

Dale S Mantey, Onyema Greg Chido-Amajuoyi, Onyinye Omega-Njemnobi, LaTrice MontgomeryPMID: 34087763 DOI: 10.1016/j.addbeh.2021.106986

Abstract

Use of menthol cigarettes is linked to sustained cigarette smoking adults. However, the relationship between menthol and smoking profile has not been thoroughly explored in adolescent cigarette smokers. This study examines the relationship between use of menthol cigarette and smoking frequency (i.e., days per month), quantity (i.e., cigarettes per day), quit intentions, and nicotine dependence (i.e., craving tobacco; use within 30 min of waking).We pooled four years (2017-2020) of cross-sectional data from the National Youth Tobacco Survey. Participants were 2699 adolescent, past 30-day cigarette smokers. Multinomial logistic regression models examined the relationship between menthol and cigarette smoking frequency and quantity. Logistic regressions examined the relationship between menthol and intentions to quit smoking and nicotine dependence. Models controlled for socio-demographics and other tobacco use.

Menthol cigarette smokers had greater risk of smoking 20-30 days per month relative to 1-5 days per month (RRR: 1.90; 95% CI: 1.41 - 2.54) and greater risk of smoking 11+ cigarettes per day relative to 1 or less cigarettes per day (RRR: 1.35; 95% CI: 1.01 - 1.80), adjusting for covariates. Menthol cigarette smokers had lower odds of intentions to quit smoking (Adj OR: 0.70; 95% CI: 0.58 - 0.84) but great odds of craving tobacco (OR: 1.47; 95% CI: 1.20 - 1.81) and using tobacco within 30 minutes of waking (OR: 1.63; 95% CI: 1.29 - 2.05), adjusting for covariates CONCLUSION: Findings suggest the relationship between menthol and cigarette smoking profile (i.e., frequency, quantity, quit intentions) is different for youth than that of adults. This study adds adolescent-specific evidence to existing research that suggests menthol reinforces sustained cigarette smoking among youth.

Sociodemographic Patterns of Exclusive and Dual Use of ENDS and Menthol/Non-Menthol Cigarettes among US Youth (Ages 15-17) Using Two Nationally Representative Surveys (2013-2017)

Akash Patel, Jana L Hirschtick, Steven Cook, Bukola Usidame, Ritesh Mistry, David T Levy, Rafael Meza, Nancy L FleischerPMID: 34360077 DOI: 10.3390/ijerph18157781

Abstract

The use of electronic nicotine delivery systems (ENDS) among youth in the United States has increased rapidly in the past decade. Simultaneously, while youth cigarette smoking has declined considerably, youth are still more likely to use menthol cigarettes than any other age group. We used nationally representative data on 15-17-year-olds from the Population Assessment of Tobacco and Health (PATH) Study and the National Youth Tobacco Survey (NYTS) (2013-2017) to better understand current cigarette (by menthol flavoring) and ENDS use in the US. We calculated weighted population prevalence estimates across years for multiple patterns of current cigarette and ENDS use (i.e., exclusive menthol cigarette, exclusive non-menthol cigarette, exclusive ENDS, dual ENDS and menthol cigarette, and dual ENDS and non-menthol cigarette) by sex, race/ethnicity, parental education level, household income, and homeownership. Overall, both exclusive menthol and non-menthol cigarette use declined from 2013-2017. Exclusive ENDS use increased, particularly among youth who were non-Hispanic White or had a higher socioeconomic status (measured by parental education, household income, and homeownership). Dual use of ENDS with either menthol or non-menthol cigarettes did not change significantly. Monitoring changes in these sociodemographic patterns will help inform future youth tobacco prevention strategies.Energy-Dependent Endocytosis Is Responsible for Skin Penetration of Formulations Based on a Combination of Indomethacin Nanoparticles and l-Menthol in Rat and Göttingen Minipig

Hiroko Otake, Mizuki Yamaguchi, Fumihiko Ogata, Saori Deguchi, Naoki Yamamoto, Hiroshi Sasaki, Naohito Kawasaki, Noriaki NagaiPMID: 34066280 DOI: 10.3390/ijms22105137